Cytotoxicity Against P388 Murine Leukaemia: Linderazulene vs. 11‑Carbomethoxy‑ and 11‑Formyl‑Linderazulenes
In a head‑to‑head MTT assay against the P388 murine leukaemia cell line, linderazulene (1) exhibited an IC₅₀ of 18.8 µg/mL, whereas its 11‑carbomethoxy derivative (2) was 7.0‑fold more potent (IC₅₀ 2.7 µg/mL) and the 11‑formyl derivative (3) showed comparable activity (IC₅₀ 15.6 µg/mL) [1]. The same study reported that only derivative 2 displayed meaningful activity against the PANC‑1 pancreatic cell line (IC₅₀ 18.7 µg/mL), while linderazulene itself was essentially inactive [1].
| Evidence Dimension | In vitro cytotoxicity (MTT, 72 h exposure) |
|---|---|
| Target Compound Data | Linderazulene IC₅₀ = 18.8 µg/mL (P388); inactive vs. PANC‑1 |
| Comparator Or Baseline | 11‑Carbomethoxylinderazulene IC₅₀ = 2.7 µg/mL (P388), 18.7 µg/mL (PANC‑1); 11‑Formyllinderazulene IC₅₀ = 15.6 µg/mL (P388) |
| Quantified Difference | 7.0‑fold potency gap between linderazulene and 11‑carbomethoxylinderazulene against P388; selectivity gap vs. PANC‑1 |
| Conditions | P388 murine leukaemia and PANC‑1 pancreatic cell lines; MTT assay; compound exposure duration 72 h |
Why This Matters
This data demonstrates that the linderazulene scaffold is exquisitely sensitive to C‑11 substitution, enabling researchers to procure the specific derivative (parent, carbomethoxy, or formyl) that matches the desired potency window and tumour‑type selectivity profile.
- [1] Reddy, N. S.; Reed, J. K.; Longley, R. E.; Wright, A. E. Two new cytotoxic linderazulenes from a deep‑sea gorgonian of the genus Paramuricea. J. Nat. Prod. 2005, 68 (2), 248–250. View Source
